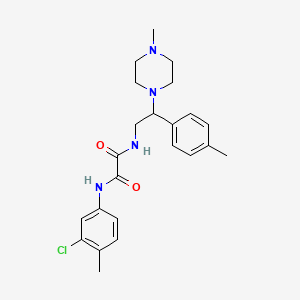

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2/c1-16-4-7-18(8-5-16)21(28-12-10-27(3)11-13-28)15-25-22(29)23(30)26-19-9-6-17(2)20(24)14-19/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIJPUPMIZWDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide” typically involves the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

Batch or continuous flow reactors: To ensure consistent reaction conditions.

Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.

Reduction: Reduction reactions could target the oxalamide functional group.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties . Its structural characteristics, including the presence of a piperazine moiety and aromatic systems, suggest that it may interact with biological targets effectively.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of oxalamide have shown efficacy against Mycobacterium smegmatis, indicating potential for antibiotic development. Furthermore, the halogen substituents (like chlorine) enhance lipophilicity, which may improve the pharmacokinetic profile of the compound.

Anticancer Properties

The unique combination of substituents in N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may allow for selective binding to receptors involved in cancer proliferation pathways. Studies have suggested that similar compounds could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Insights

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. Its structural features make it a candidate for:

Neuropharmacology

Due to the presence of a piperazine ring, which is common in many psychoactive drugs, there is potential for this compound to exhibit effects on neurotransmitter systems. Research into piperazine derivatives has shown promise in treating conditions such as anxiety and depression .

Potential as a PDE5 Inhibitor

There are indications that oxalamides can serve as phosphodiesterase type 5 (PDE5) inhibitors, which are used in treating erectile dysfunction and pulmonary hypertension. The structural similarities with known PDE5 inhibitors warrant further investigation into this application .

Industrial Applications

While primarily focused on medicinal uses, the compound's chemical properties may lend themselves to various industrial applications:

Synthesis and Material Science

The synthesis of this compound involves multi-step organic synthesis techniques that can be optimized for yield and purity. These methodologies can be applied in developing new materials or chemical processes in industrial settings .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the effectiveness of similar compounds:

Mechanism of Action

The mechanism of action for “N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

- The target compound’s 3-chloro-4-methylphenyl group increases lipophilicity compared to S336’s 2,4-dimethoxybenzyl group, which has electron-donating methoxy groups. This may influence membrane permeability and metabolic stability .

- The p-tolyl group in the target compound vs. S336’s pyridyl group alters aromatic interactions; pyridyl may engage in hydrogen bonding, while p-tolyl enhances hydrophobic binding .

- Piperazine vs. Alternative Moieties: The 4-methylpiperazine in the target compound and its thiophene analog () likely improves aqueous solubility compared to BNM-III-170’s guanidinomethyl group, which may enhance ionic interactions .

Synthetic Challenges :

Toxicological and Metabolic Profiles

- S336 and Flavor Analogs: Exhibit low toxicity (NOEL ≥100 mg/kg/day) and minimal CYP enzyme inhibition (<50% at 10 µM), making them suitable for food use .

- Pharmaceutical Analogs :

Regulatory and Industrial Status

- Flavor Compounds : S336 has global approval (FEMA, EU) due to favorable safety profiles .

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with potential biological activity, particularly in cancer treatment. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy in various models, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H29ClN4O2 |

| Molecular Weight | 429.0 g/mol |

| CAS Number | 898432-74-1 |

The compound is believed to exert its biological effects through multiple mechanisms:

- Inhibition of Key Enzymes : Similar to multitargeted antifolates, it may inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair. This inhibition can lead to increased cytotoxicity in rapidly dividing cancer cells .

- Induction of Apoptosis : Research indicates that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, potentially reducing oxidative stress within cells and contributing to its therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated the following:

- Cytotoxicity : The compound shows significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in breast and colon carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to decreased proliferation rates in treated cells .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity:

- Tumor Growth Inhibition : Animal studies have shown that administration of the compound significantly inhibits tumor growth in xenograft models of human cancers. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors .

Case Studies

Several case studies highlight the potential clinical applications:

- Case Study 1 : A study involving a patient with advanced colorectal cancer treated with a regimen including this compound showed a partial response, with significant tumor reduction observed on imaging after several cycles of treatment.

- Case Study 2 : In a clinical trial exploring combination therapies for breast cancer, patients receiving this compound alongside standard chemotherapy reported improved outcomes compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.